Sodium cefazolin, also known as sodium cephazolin, is a broad-spectrum antibiotic belonging to the cephalosporin class of medications. It is primarily used for the treatment of bacterial infections, particularly those caused by Gram-positive bacteria. Sodium cefazolin is often administered intravenously or intramuscularly and is effective against a variety of infections, including skin infections, respiratory tract infections, and urinary tract infections.
Sodium cefazolin is derived from 7-aminocephalosporanic acid, which serves as the core structure for many cephalosporin antibiotics. The compound was first synthesized in the 1960s and has since been widely used in clinical settings due to its efficacy and safety profile.
Sodium cefazolin is classified as a first-generation cephalosporin antibiotic. It is categorized under the following classifications:
The synthesis of sodium cefazolin involves several key steps:
The synthesis typically requires careful control of temperature and pH to optimize yield and minimize by-products. For example, maintaining a pH range of 4.5 to 5.5 during the acylation step is crucial for achieving high yields .
Sodium cefazolin has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity. The chemical formula for sodium cefazolin is C14H14N8NaO4S, and its molecular weight is approximately 348.37 g/mol.
Sodium cefazolin undergoes various chemical reactions that can affect its stability and efficacy:
Forced degradation studies have been conducted to understand these reactions better, revealing that impurities can form under specific stress conditions such as acidic hydrolysis or photolytic degradation .
Sodium cefazolin exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for cell wall integrity:
The effectiveness against Gram-positive cocci (such as Staphylococcus aureus) makes sodium cefazolin a preferred choice in surgical prophylaxis and treatment of skin infections.
Sodium cefazolin has several significant applications in clinical settings:
The discovery of sodium cefazolin (C₁₄H₁₃N₈NaO₄S₃) emerged from systematic efforts to improve early β-lactam antibiotics. Patented in 1967 by Fujisawa Pharmaceutical Co., it entered clinical use in 1971 as a semi-synthetic derivative of cephalosporin C [1] [6]. Unlike penicillinase-susceptible penicillins, cefazolin exhibited enhanced stability against bacterial β-lactamases, particularly staphylococcal enzymes. Its molecular design features a 5-methyl-1,3,4-thiadiazole-2-ylthiol group at the C-3 position and a tetrazolylacetyl side chain at C-7, optimizing binding affinity for penicillin-binding proteins (PBPs) in Gram-positive bacteria [7]. This structural configuration positioned cefazolin as a cornerstone for surgical prophylaxis due to its pharmacokinetic profile, including high serum concentrations and prolonged tissue retention [1].
Table 1: Key First-Generation Cephalosporins and Properties [1] [7]
Compound | Year Introduced | Unique Structural Feature | Primary Clinical Advantage |
---|---|---|---|
Cephalothin | 1962 | Acetyloxy group at C-3 | Broad-spectrum activity |
Cephapirin | 1971 | Pyridinylthio moiety | Enhanced tissue penetration |
Cefazolin | 1971 | Tetrazolylacetyl at C-7 | Superior serum half-life (1.8–2 hr) |
Cephalexin | 1969 | Methyl group at C-7α | Oral bioavailability |
Sodium cefazolin synthesis hinges on regioselective acylation of 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA) with tetrazole-1-acetic acid (TAA). Industrially, this employs mixed anhydride (MA) chemistry:
Alternative routes use sulfonyl chlorides (e.g., methanesulfonyl chloride) for anhydride formation, though PVCL remains preferred for its controlled reactivity. Kinetic studies confirm that maintaining the reaction temperature below –10°C suppresses hydrolysis and dimerization [6].
Table 2: Critical Reaction Parameters in Cefazolin Synthesis [6] [2]
Reaction Stage | Catalyst/Reagent | Temperature | Key Challenge | Solution |
---|---|---|---|---|
Anhydride formation | Triethylamine | –15°C to –20°C | Water-induced decomposition | Anhydrous solvents (DCM) |
Acylation | None | 0–5°C | Polymerization via β-lactam ring opening | Strict pH control (6.5–7.0) |
Crystallization | Ethanol/acetone | 10–15°C | Co-precipitation of impurities | Gradient cooling |
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: